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Compound of Interest

Compound Name: 5-Ethynyl-2-nitropyridine

Cat. No.: B15242799

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethynyl-2-nitropyridine, a
heterocyclic compound of interest in medicinal chemistry and drug discovery. This document
details its chemical and physical properties, provides a detailed experimental protocol for its
synthesis, and explores its potential biological activities and applications.

Chemical and Physical Properties

5-Ethynyl-2-nitropyridine, also known as 2-Ethynyl-5-nitropyridine, is a pyridine derivative
containing both an ethynyl and a nitro functional group. These groups impart unique electronic
properties and reactivity, making it a valuable building block in the synthesis of more complex
molecules.

Table 1: General and Physicochemical Properties of 5-Ethynyl-2-nitropyridine
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Property Value Source
CAS Number 452333-53-8 [1]
Molecular Formula C7HaN20:2 [1]
Molecular Weight 148.12 g/mol [1]
Appearance Not available

Melting Point Not available

Boiling Point Not available

Solubility Not available

Note: Specific experimental data for appearance, melting point, boiling point, and solubility are
not readily available in the searched literature. These properties would need to be determined
empirically.

Synthesis of 5-Ethynyl-2-nitropyridine

The synthesis of 5-Ethynyl-2-nitropyridine can be effectively achieved via a Sonogashira
coupling reaction.[2][3] This palladium-catalyzed cross-coupling reaction is a powerful and
versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an
aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling

This protocol is based on established methods for Sonogashira coupling of similar pyridine
derivatives and provides a likely pathway for the synthesis of 5-Ethynyl-2-nitropyridine from a
suitable 2-halo-5-nitropyridine precursor (e.g., 2-chloro-5-nitropyridine or 2-bromo-5-
nitropyridine).

Materials:
e 2-Halo-5-nitropyridine (e.g., 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine)

o Trimethylsilylacetylene (TMSA)
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 Bis(triphenylphosphine)palladium(ll) dichloride (Pd(PPhs)2Clz2)
o Copper(l) iodide (Cul)

e Triethylamine (TEA), anhydrous

o Tetrahydrofuran (THF), anhydrous

o Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
o Saturated agueous ammonium chloride solution

e Saturated aqueous sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate or sodium sulfate

« Silica gel for column chromatography

e Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Reaction Setup: To a dry, inert-atmosphere flask, add 2-halo-5-nitropyridine (1.0 eq),
bis(triphenylphosphine)palladium(ll) dichloride (0.03 eq), and copper(l) iodide (0.06 eq).

e Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and anhydrous
triethylamine (TEA) in a 2:1 ratio. Degas the mixture with a stream of nitrogen or argon for
15-20 minutes.

o Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room
temperature.

e Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of
the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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o Deprotection: Upon completion of the coupling reaction, add a solution of
tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) to the reaction mixture to remove the
trimethylsilyl protecting group. Stir for 1 hour at room temperature.

o Workup: Quench the reaction by adding saturated agueous ammonium chloride solution.
Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated
aqueous sodium bicarbonate solution and brine.

 Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate,
filter, and concentrate under reduced pressure. Purify the crude product by silica gel column
chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in
hexane).

o Characterization: Characterize the purified 5-Ethynyl-2-nitropyridine by spectroscopic
methods (*H NMR, 3C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Start Materials:
- 2-Halo-5-nitropyridine
- Trimethylsilylacetylene

Sonogashira Coupling
(Pd(PPh3)2CI2, Cul, TEA, THF)

TMS Deprotection
(TBAF in THF)

Aqueous Workup
(NH4CI, NaHCO3, Brine)

Column Chromatography 5-Ethynyl-2-nitropyridine

Click to download full resolution via product page
A simplified workflow for the synthesis of 5-Ethynyl-2-nitropyridine.

Potential Biological Activity and Applications in
Drug Development

While specific biological data for 5-Ethynyl-2-nitropyridine is limited in the current literature,
the structural motifs present in the molecule suggest potential for various pharmacological
activities. The pyridine ring is a common scaffold in many FDA-approved drugs, and
nitroaromatic compounds are known to exhibit a broad range of biological effects.[4][5]

Antimicrobial and Anticancer Potential
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Nitro-substituted pyridines and related heterocyclic compounds have demonstrated significant
potential as both antimicrobial and anticancer agents.[6][7][8][9][10][11][12][13][14][15][16][17]
The electron-withdrawing nature of the nitro group can play a crucial role in the mechanism of
action, often involving bioreduction to reactive nitroso and hydroxylamine intermediates that
can induce cellular damage in pathogenic microorganisms or cancer cells.

Recent studies on 3-nitropyridine analogues have identified them as microtubule-targeting
agents.[6] These compounds were shown to induce cell cycle arrest in the G2-M phase and
inhibit tubulin polymerization, leading to potent anticancer effects.[6] Given the structural
similarities, it is plausible that 5-Ethynyl-2-nitropyridine could exhibit similar cytotoxic
mechanisms.

Mechanism of Action Analogy

The mechanism of action of the structurally related compound, 5-nitro-2'-deoxyuridine, involves
the inhibition of thymidylate synthetase, a key enzyme in DNA synthesis.[18] This leads to a
disruption of DNA replication and repair, ultimately causing cell death. It is conceivable that 5-
Ethynyl-2-nitropyridine or its metabolites could interact with similar enzymatic pathways,
particularly in rapidly proliferating cells like cancer cells.
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A proposed mechanism of action for the anticancer activity of 5-Ethynyl-2-nitropyridine.

Conclusion

5-Ethynyl-2-nitropyridine is a versatile chemical entity with potential applications in drug
discovery, particularly in the development of novel antimicrobial and anticancer agents. Its
synthesis is achievable through well-established synthetic methodologies like the Sonogashira
coupling. While further research is required to fully elucidate its specific biological activities and
mechanisms of action, the existing literature on related nitropyridine and ethynyl-containing
compounds provides a strong rationale for its investigation as a lead compound for therapeutic
development. This guide serves as a foundational resource for researchers and scientists
interested in exploring the potential of this promising molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Ethynyl-2-
nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15242799#5-ethynyl-2-nitropyridine-cas-number-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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